molecular formula C30H46O8 B146818 Neriifolin CAS No. 466-07-9

Neriifolin

Cat. No. B146818
CAS RN: 466-07-9
M. Wt: 534.7 g/mol
InChI Key: VPUNMTHWNSJUOG-BAOINKAISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neriifolin is a compound that has been identified in various plant species and has been the subject of multiple studies due to its interesting biological activities. It has been isolated from the latex of Euphorbia neriifolia Linn. as a serine protease with milk clotting activity , and from Cerbera manghas L. as a cardiac glycoside with potential anti-cancer properties . Additionally, neriifolin has been found in Protea neriifolia R. Br. as an ester glucoside of benzene-1,2,4-triol .

Synthesis Analysis

The total synthesis of neriifolone B, a compound related to neriifolin, has been achieved through a 14-step process with an overall yield of 7.1%. A Claisen rearrangement was a key step in this synthesis . This synthesis is significant as it allows for the production of neriifolin analogs for further study.

Molecular Structure Analysis

Neriifolin has been characterized as a dimeric serine protease with a molecular mass of 94kDa and as a chymotrypsin-like serine protease with a molecular mass of 35.24 kDa . It has also been described as a cardiac glycoside with a specific molecular structure that allows it to bind to Na+,K+-ATPase . The molecular structure of neriifolin as an ester glucoside has been elucidated using NMR spectroscopy .

Chemical Reactions Analysis

Neriifolin's chemical reactivity has been studied in the context of its proteolytic activity, which is stimulated by Ca+2 ions and inhibited by serine protease inhibitors . Its activity as a cardiac glycoside involves binding to Na+,K+-ATPase, which is a critical enzyme in cellular ion regulation .

Physical and Chemical Properties Analysis

Neriifolin exhibits stability across a range of pH and temperature conditions, which is advantageous for potential industrial applications . Its physical properties include an isoelectric point of pH 6.8 and pH 5.7 , and it has been shown to retain its proteolytic activity over a wide pH range . The compound's thermal stability has been quantified with an apparent Tm of 65°C .

Relevant Case Studies

Neriifolin has been studied for its potential anti-cancer effects. In HepG2 cells, a human hepatocellular carcinoma cell line, neriifolin induced cell cycle arrest and apoptosis, suggesting its potential as a therapeutic agent . Another study demonstrated the anti-cancer activities of 17βH-neriifolin, a related compound, against various cancer cell lines, further supporting the anti-cancer potential of neriifolin derivatives . Additionally, neriifolin has shown insecticidal and antifeedant activity against agricultural pests, indicating its potential use in pest management .

In pharmacokinetic studies, neriifolin exhibited a three-compartment model with a half-life of 5 days and a bioavailability of 97.6% after oral administration in rats . This high bioavailability and the detailed pharmacokinetic profile are crucial for its potential therapeutic use.

Scientific Research Applications

Oncology

  • Neriifolin in Hepatocellular Carcinoma Treatment : Zhao et al. (2011) investigated the effects of neriifolin on HepG2 cells, a type of liver cancer cell. They found that neriifolin reduced cell viability, induced cell cycle arrest, and stimulated apoptosis in these cells. The study suggests the potential of neriifolin as a treatment option for hepatocellular carcinoma (Zhao et al., 2011).

Agricultural Applications

  • Insecticidal Properties : Reed, Freedman, and Ladd (1982) demonstrated the insecticidal and antifeedant activity of neriifolin against various pests, including the codling moth and the Japanese beetle. This study suggests the potential use of neriifolin in pest control (Reed, Freedman, & Ladd, 1982).

Pharmacokinetics

  • Pharmacokinetics in Rats : Zhao et al. (1986) explored the pharmacokinetics of neriifolin in rats. They found that neriifolin has a high bioavailability when administered orally and is mostly excreted via bile and feces (Zhao et al., 1986).

Neuroprotection

  • Neuroprotection in Stroke : Wang et al. (2006) identified neriifolin's neuroprotective action in ischemic stroke using a cortical brain slice-based model. This discovery indicates a potential therapeutic application of neriifolin in treating stroke (Wang et al., 2006).

Biochemical Properties

  • Chymotrypsin-like Serine Protease : Yadav, Patel, and Jagannadham (2011) characterized neriifolin as a chymotrypsin-like serine protease, which could have potential industrial applications due to its properties (Yadav, Patel, & Jagannadham, 2011).

Anticancer Research

  • Anti-Cancer Activity in Various Cancer Types : Yunos et al. (2019) studied the anti-cancer activities of 17βH-neriifolin isolated from Cerbera odollam. They found significant inhibitory effects on several cancer cell lines, suggesting its potential as an anti-cancer agent (Yunos et al., 2019).

  • Glioblastoma Treatment : Tsai et al. (2018) discovered that neriifolin effectively inhibits the growth and migration of glioblastoma cell lines and their tumorspheres, indicating its potential in glioblastoma treatments (Tsai et al., 2018).

Safety And Hazards

Neriifolin should be handled with care. Protective gloves, safety goggles with side-shields, and impervious clothing should be worn when handling it . It should be kept away from drains, water courses, or the soil .

Future Directions

Neriifolin has demonstrated its potential in suppressing malignant characteristics of prostate cancer cells . It achieves this by activating endoplasmic reticulum stress (ERS), which impacts the induction of antitumor inhibitory receptors, thereby enhancing DNA damage and apoptosis . Future studies could focus on discovering novel transcription factors and pathways involved in the complex transcriptional network regulating tumorigenesis .

properties

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O8/c1-16-24(32)26(35-4)25(33)27(37-16)38-19-7-10-28(2)18(14-19)5-6-22-21(28)8-11-29(3)20(9-12-30(22,29)34)17-13-23(31)36-15-17/h13,16,18-22,24-27,32-34H,5-12,14-15H2,1-4H3/t16-,18+,19-,20+,21-,22+,24-,25-,26+,27-,28-,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUNMTHWNSJUOG-BAOINKAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40881390
Record name Neriifolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40881390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neriifolin

CAS RN

466-07-9
Record name Neriifolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=466-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neriifolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000466079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neriifolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40881390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5β)-3β-[(6-deoxy-3-O-methyl-α-L-glucopyranosyl)oxy]-14-hydroxycard-20(22)-enolide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.703
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NERIIFOLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RD2ADS9WV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neriifolin
Reactant of Route 2
Neriifolin
Reactant of Route 3
Neriifolin
Reactant of Route 4
Neriifolin
Reactant of Route 5
Neriifolin
Reactant of Route 6
Neriifolin

Citations

For This Compound
883
Citations
W Zhao, G Li, Q Zhang, M Chen, L He, Z Wu… - Biochemical …, 2023 - Elsevier
… glycoside neriifolin suppresses the … neriifolin markedly inhibited the cell growth and induced apoptosis in prostate cancer cells. Transcriptome sequence analysis revealed that neriifolin …
Number of citations: 1 www.sciencedirect.com
Q Zhao, Y Guo, B Feng, L Li, C Huang, B Jiao - Fitoterapia, 2011 - Elsevier
… In the present study, we examined the anti-proliferative effect of neriifolin in human HCC HepG2 cells and found that neriifolin inhibited the proliferation of HepG2 cells through induction …
Number of citations: 33 www.sciencedirect.com
JL McLaughlin, B Freedman, RG Powell… - Journal of Economic …, 1980 - academic.oup.com
A bioassay procedure utilizing the European corn borer, Ostrinia nubilalis (Hübner), has been used to guide the phytochemical fractionation of active extracts of the seeds of a yellow …
Number of citations: 32 academic.oup.com
SSM Mutalip, NM Yunos… - Anticancer …, 2014 - ar.iiarjournals.org
… the mechanisms of action of 17βH-neriifolin (cardiac glycoside) were … Results: 17βH-neriifolin was found to be active with IC 50 … Results from TUNEL assay indicated that 17βH-neriifolin …
Number of citations: 13 ar.iiarjournals.org
RP Yadav, AK Patel, MV Jagannadham - Food chemistry, 2012 - Elsevier
A dimeric serine protease Neriifolin S of molecular mass 94kDa with milk clotting activity has been purified from the latex of Euphorbia neriifolia by anion exchange and size-exclusion …
Number of citations: 53 www.sciencedirect.com
J Carlier, J Guitton, F Bévalot, L Fanton… - … of chromatography B, 2014 - Elsevier
… neriifolin (among other cardenolides) in post-mortem fluids. In 2009, Deveaux et al. measured neriifolin in … neriifolin in the seeds of dried C. manghas fruit (0.71, 6.8 and 70 μg/g) [9], [14]. …
Number of citations: 32 www.sciencedirect.com
DK Reed, B Freedman, TL Ladd Jr - Journal of Economic …, 1982 - academic.oup.com
… Neriifolin, a known cardiotonic glycoside isolated from seeds … (Lepidoptera: Olethreutidae), neriifolin retarded growth and … Neriifolin provided protection for 5 days on soybeans acting …
Number of citations: 36 academic.oup.com
GW Perold, L Carlton - Journal of the Chemical Society, Perkin …, 1989 - pubs.rsc.org
Neriifolin, a leaf metabolite of Protea neriifolia R. Br., is the 6-O-benzoyl-β-D-glucopyranoside of benzene-1,2,4-triol. The location of the benzoyloxy group on the sugar was directly …
Number of citations: 11 pubs.rsc.org
NM Yunos, A Osman, MH Jauri… - Current …, 2020 - ingentaconnect.com
… 17βH-neriifolin in the breast, colorectal, ovarian and skin cancer cell lines. 17βH-neriifolin had shown to cause apoptotic cell death in the respective cancer cell lines.17βH-neriifolin and …
Number of citations: 4 www.ingentaconnect.com
S Takase, YS Yun, F Moriya, S Sekine… - Journal of Natural …, 2023 - Springer
17β-neriifolin from unripe fruits of Cerbera manghas suppressed cell proliferation via the inhibition of HOXA9-dependent transcription and the induction of apoptosis in the human AML …
Number of citations: 2 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.